2'-Uridylic acid, disodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
42829-43-6 |
|---|---|
Molecular Formula |
C9H13N2Na2O9P+2 |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
ZMQVLPSOJNNFFH-WFIJOQBCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Molecular and Cellular Roles of 2 Uridylic Acid and Its Derivatives
Participation in Ribonucleic Acid (RNA) Synthesis and Metabolism
2'-Uridylic acid, in its various phosphorylated forms, is a cornerstone of ribonucleic acid (RNA) synthesis and subsequent metabolic processing. As a fundamental ribonucleotide, it serves not only as a building block for the construction of RNA chains but also participates in the intricate processes that mature and define the function of RNA transcripts.
Role as a Ribonucleotide Precursor in RNA Polymerization
Uridine (B1682114) monophosphate (UMP), also known as 5'-uridylic acid, is a ribonucleotide monomer essential for the synthesis of RNA. wikipedia.org In the cellular environment, UMP is phosphorylated to its triphosphate form, uridine triphosphate (UTP). youtube.com UTP, along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), serves as one of the four essential ribonucleoside triphosphate precursors for the synthesis of RNA. youtube.comexcedr.com
The process of transcription, catalyzed by the enzyme RNA polymerase, involves the polymerization of these ribonucleotides into an RNA strand that is complementary to a DNA template. youtube.comwikipedia.org During the elongation phase of transcription, RNA polymerase moves along the DNA template and incorporates the appropriate ribonucleotides. youtube.com Specifically, when the polymerase encounters an adenine (B156593) (A) residue on the DNA template strand, it incorporates a UTP molecule into the growing RNA chain. youtube.com The 3'-hydroxyl group of the elongating RNA strand performs a nucleophilic attack on the alpha-phosphate of the incoming UTP, leading to the formation of a phosphodiester bond and the release of pyrophosphate. excedr.com This reaction extends the RNA chain in the 5' to 3' direction. Therefore, 2'-uridylic acid, in the form of UTP, is a direct and indispensable substrate for RNA polymerase, making it fundamental to the expression of genetic information. youtube.comwikipedia.org
| Component | Role in RNA Polymerization | Reference |
|---|---|---|
| DNA Template | Provides the genetic sequence for the RNA transcript. | youtube.com |
| RNA Polymerase | Enzyme that catalyzes the formation of phosphodiester bonds between ribonucleotides. | youtube.comwikipedia.org |
| Ribonucleoside Triphosphates (ATP, CTP, GTP, UTP) | Serve as the monomeric building blocks for the new RNA strand. UTP is incorporated opposite adenine in the DNA template. | youtube.comexcedr.com |
| Magnesium Ions (Mg2+) | Act as cofactors for RNA polymerase, facilitating the catalytic reaction. | nih.gov |
Involvement in RNA Processing and Maturation
Following transcription, RNA molecules undergo extensive processing and modification to become fully functional. Derivatives and specific arrangements of uridylic acid are central to several of these maturation events.
A prevalent post-transcriptional modification in eukaryotic ribosomal RNA (rRNA) is the methylation of the 2'-hydroxyl group of the ribose sugar, a process known as 2'-O-methylation. frontiersin.orgnih.gov This modification can occur on any of the four nucleotides, including uridine. pnas.org The reaction involves the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, converting it to a methoxy (B1213986) group. wikipedia.org This modification is catalyzed by an enzyme complex called a small nucleolar ribonucleoprotein (snoRNP). nih.govwikipedia.org
Specifically, C/D box snoRNPs are responsible for guiding 2'-O-methylation. nih.gov These complexes contain a small nucleolar RNA (snoRNA) that has a sequence complementary to the region of the rRNA targeted for modification. nih.govembopress.org This base-pairing interaction positions the rRNA nucleotide—in this case, a uridine—at the active site of the methyltransferase enzyme within the snoRNP, which is typically fibrillarin. frontiersin.org The snoRNA guide sequence ensures the modification occurs at a precise location, typically 5 nucleotides upstream from a conserved sequence element known as the D or D' box within the snoRNA. embopress.org While not altering the Watson-Crick base-pairing properties, 2'-O-methylation enhances the stability of RNA structure, protects it from hydrolysis, and is clustered in functionally important regions of the ribosome, suggesting a role in fine-tuning ribosome function and protein synthesis. nih.govwikipedia.orgembopress.org
During RNA processing and degradation, the cleavage of the phosphodiester backbone can result in the formation of a 2',3'-cyclic phosphate (B84403) group at the 3'-terminus of an RNA fragment. frontiersin.orgwikipedia.org This structure is created when the 2'-hydroxyl group of a ribose, including that of a uridine residue, acts as a nucleophile and attacks the adjacent phosphorus atom in the RNA backbone. wikipedia.org This intramolecular transesterification reaction cleaves the RNA chain and leaves a terminal 2',3'-cyclic phosphate. frontiersin.orgwikipedia.org
This reaction is a common outcome of cleavage by many ribonucleases. frontiersin.org For instance, during the splicing of transfer RNA (tRNA), an endonuclease cleaves the pre-tRNA, generating exons with a 3'-terminal 2',3'-cyclic phosphate. frontiersin.orgnih.gov This cyclic phosphate is a necessary intermediate for the subsequent ligation step, where a tRNA ligase joins the exons to form the mature tRNA. frontiersin.orgnih.gov The formation of these cyclic phosphates is therefore a critical mechanistic step in certain RNA maturation pathways. nih.govacs.org
Post-transcriptional addition of nucleotides to the 3' end of RNA is a key regulatory mechanism. While polyadenylation is common for mRNAs, polyuridylylation, the addition of a tail of uridylic acid residues (a poly(U) tail), also occurs on specific RNA transcripts. nih.gov This process is carried out by enzymes known as terminal uridylyl transferases (TUTases) or noncanonical poly(A) polymerases that exhibit poly(U) polymerase activity. nih.gov
For example, the human U6 small nuclear RNA (snRNA), a component of the spliceosome, undergoes uridylylation. This post-transcriptional addition of a short oligo(U) tract is thought to be a mechanism to regenerate the functional 3' end of U6 snRNA after it has been trimmed by exonucleases. nih.gov In other contexts, polyuridylylation of certain transcripts can target them for degradation. However, some studies suggest that oligo(U) tracts can also protect RNA from degradation by the exosome, indicating a complex and context-dependent role for this modification. nih.gov Research has shown that certain noncanonical polymerases, such as Cid1, display significant poly(U) polymerase activity, adding uridylyl residues to RNA primers. nih.gov
Template Activity of Uridylic Acid Copolymers
Synthetic RNA polymers containing uridylic acid have been instrumental in deciphering the genetic code and understanding the mechanics of protein synthesis. Polyuridylic acid (poly(U)) famously directed the synthesis of polyphenylalanine, demonstrating that the codon UUU codes for the amino acid phenylalanine. pnas.org
Further studies have utilized copolymers containing uridylic acid and its modified derivatives to probe the specificity of the translational machinery. pnas.orgnih.gov In one such study, copolymers of uridylic acid and dihydrouridylic acid were synthesized and tested for their template activity in an amino acid incorporation system. pnas.orgnih.gov The results of these experiments are summarized in the table below.
| Copolymer Composition | Observation | Conclusion | Reference |
|---|---|---|---|
| Poly(U) | Strongly directed the incorporation of phenylalanine. | Confirms UUU as a codon for phenylalanine. | pnas.org |
| Poly(U)/Poly(H2U) Copolymers | The incorporation of phenylalanine decreased significantly as the proportion of dihydrouridine (H2U) in the copolymer increased. | The translational machinery is sensitive to modifications in the uracil (B121893) base. | pnas.org |
| Poly(U)/Poly(H2U) Copolymers | The copolymers did not stimulate the incorporation of other amino acids. | Dihydrouridine is not recognized as a substitute for A, G, C, or U in codons during translation. | pnas.orgnih.gov |
These findings demonstrated that modifications to the uracil base, such as its reduction to dihydrouracil, render the nucleotide unrecognized by the ribosomal machinery responsible for reading the genetic code. pnas.org This highlights the high fidelity of the translation process and the critical role of the specific chemical structure of uridylic acid in its function as a template for protein synthesis. nih.gov
Enzymatic Interactions and Reaction Mechanisms
The metabolic journey of 2'-uridylic acid, or uridine monophosphate (UMP), is characterized by a series of precise enzymatic interactions that underscore its central role in cellular biochemistry. These interactions govern its synthesis, conversion into other essential molecules, and the regulation of these pathways.
Substrate and Cofactor Functions in Nucleic Acid Metabolism
Uridine 5'-monophosphate is a fundamental building block, or monomer, for the synthesis of ribonucleic acid (RNA). nih.govwikipedia.org It serves as a key intermediate in the de novo and salvage pathways of pyrimidine (B1678525) nucleotide biosynthesis, which are critical for producing the necessary components for both RNA and DNA. dovepress.commdpi.com
The primary synthesis of UMP in the de novo pathway is catalyzed by the bifunctional enzyme UMP synthase. sigmaaldrich.com This enzyme possesses two distinct active sites that perform the final two steps of the pathway:
Orotate (B1227488) phosphoribosyltransferase (OPRTase) activity: This site transfers a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to orotic acid, forming orotidine (B106555) 5'-monophosphate (OMP).
Orotidine-5'-phosphate decarboxylase (ODCase) activity: This site catalyzes the decarboxylation of OMP to yield UMP. nih.govsigmaaldrich.com
Once formed, UMP acts as the direct substrate for the enzyme uridylate kinase, which phosphorylates it to uridine diphosphate (B83284) (UDP). nih.gov UDP is then further phosphorylated to uridine triphosphate (UTP) by nucleoside diphosphate kinases. mdpi.comnih.gov UTP is a high-energy molecule that is directly incorporated into the growing RNA chain during transcription. mdpi.com Furthermore, UTP is the precursor for the synthesis of cytidine triphosphate (CTP), another essential pyrimidine nucleotide for RNA and DNA synthesis, in a reaction catalyzed by CTP synthase. dovepress.com The essentiality of these roles makes the UMP metabolic process indispensable for cell growth, division, and response to cellular stress. dovepress.com
| Enzyme | Substrate(s) | Product(s) | Metabolic Role |
|---|---|---|---|
| UMP Synthase (OPRTase domain) | Orotic acid, PRPP | Orotidine 5'-monophosphate (OMP) | De novo synthesis of pyrimidines |
| UMP Synthase (ODCase domain) | Orotidine 5'-monophosphate (OMP) | Uridine 5'-monophosphate (UMP) | Final step in de novo UMP synthesis nih.gov |
| Uridylate Kinase | UMP, ATP | Uridine 5'-diphosphate (UDP), ADP | Phosphorylation of UMP nih.gov |
| Nucleoside Diphosphate Kinase | UDP, ATP | Uridine 5'-triphosphate (UTP), ADP | Formation of UTP for RNA synthesis nih.gov |
| CTP Synthase | UTP, Glutamine, ATP | Cytidine 5'-triphosphate (CTP), Glutamate, ADP | Synthesis of CTP from UTP dovepress.com |
Allosteric Regulation by Uridylic Acid and Nucleotides
To maintain a balanced pool of nucleotides and conserve cellular resources, the pyrimidine biosynthesis pathway is subject to stringent allosteric regulation. This feedback control is primarily exerted by the downstream products of the pathway on key enzymes.
A primary site of regulation is the enzyme aspartate transcarbamylase, which catalyzes the first committed step in de novo pyrimidine synthesis. The activity of this enzyme is allosterically inhibited by CTP, a final product of the pathway. nih.gov When CTP levels are high, it binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. This feedback mechanism effectively throttles the production of uridylic acid and its derivatives when sufficient pyrimidines are available. dovepress.comnih.gov
In the pyrimidine salvage pathway, uridine-cytidine kinase 2 (UCK2), which phosphorylates uridine and cytidine to their respective monophosphates, is also under allosteric control. UCK2 is allosterically activated by ATP, ensuring that the salvage pathway is active when the cell has ample energy. Conversely, the enzyme is subject to feedback inhibition by its ultimate products, UTP and CTP. nih.gov This dual regulation ensures that nucleotide pools are replenished efficiently without wasteful overproduction. The binding of these regulatory molecules influences the enzyme's affinity for its substrates, a characteristic feature of allosteric control. mdpi.comtcichemicals.com
| Enzyme | Allosteric Activator(s) | Allosteric Inhibitor(s) | Regulatory Significance |
|---|---|---|---|
| Aspartate Transcarbamylase | ATP | CTP | Controls entry into de novo pyrimidine synthesis nih.gov |
| Uridine-Cytidine Kinase 2 (UCK2) | ATP | UTP, CTP | Regulates the pyrimidine salvage pathway nih.gov |
Uridylyl Transferase Activities and Uridylyl-Enzyme Formation
Uridylyltransferases are a class of enzymes that catalyze the transfer of a uridylyl group (uridine monophosphate) from a donor molecule, typically UTP, to an acceptor molecule. This process, known as uridylylation, is a vital post-translational modification for some proteins and a key step in various metabolic pathways. nih.govbiosynth.com The covalent attachment of UMP to a protein can alter its activity, localization, or interaction with other molecules. nih.gov
A prominent example is galactose-1-phosphate uridylyltransferase (GALT), a central enzyme in galactose metabolism. GALT catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, forming glucose-1-phosphate and UDP-galactose. This reaction is essential for converting dietary galactose into glucose that can be used for energy.
Furthermore, uridylyltransferases are fundamentally involved in the synthesis of UTP itself through pyrophosphorolysis reactions. biosynth.com The activity of UMP synthase, which produces UMP, is itself a transferase (a phosphoribosyltransferase) in its first catalytic step. sigmaaldrich.com The study of uridyl peptide antibiotics, which mimic natural uridyl-containing molecules, reveals that they can inhibit bacterial translocase MraY by interacting with the enzyme, highlighting the significance of uridylyl-enzyme interactions as potential therapeutic targets. youtube.com
Contributions to Intracellular Signaling Pathways
Beyond its foundational role in metabolism, 2'-uridylic acid and its phosphorylated derivatives, particularly UTP, act as signaling molecules that can influence complex intracellular cascades, thereby regulating cell fate and function.
Modulation of Kinase Cascades (e.g., AKT/mTOR, ERK1/2)
Recent research has uncovered connections between uridine nucleotides and major signaling pathways like AKT/mTOR and ERK1/2, which are central hubs for regulating cell growth, proliferation, and survival. nih.govnih.gov
Extracellular nucleotides, including UTP and UDP, can bind to and activate specific cell surface P2Y receptors. nih.gov Activation of these G protein-coupled receptors has been shown to trigger downstream signaling cascades. For instance, in cardiomyocytes, UTP treatment leads to the phosphorylation and activation of both Akt and ERK, contributing to a cardioprotective effect against hypoxic injury. nih.gov Similarly, in macrophages, UTP and UDP stimulate the ERK1/2 pathway through P2Y receptors. nih.gov
The PI3K/Akt/mTOR pathway is also modulated by uridine metabolism. The mTOR pathway, which senses nutrient and growth factor availability, is inhibited by the depletion of purines but not pyrimidines. youtube.com However, uridine metabolism can indirectly influence this cascade. In lung adenocarcinoma cells, the enzyme uridine phosphorylase 1 (UPP1) has been shown to enhance the expression of the immune checkpoint protein PD-L1 through the PI3K/Akt/mTOR pathway. dovepress.com Additionally, uridine supplementation can increase the O-GlcNAcylation of key signaling proteins, including Akt and mTOR, which modifies their activity and can lead to insulin (B600854) resistance. nih.gov This indicates that cellular uridine levels can fine-tune the output of these critical kinase networks.
Regulation of Gene Expression
The role of 2'-uridylic acid in gene expression is multifaceted. Its most fundamental contribution is as a precursor for the UTP and CTP required for the synthesis of all RNA molecules during transcription. dovepress.commdpi.com The cellular availability of these building blocks is therefore a rate-limiting factor for the expression of the entire genome.
Beyond this substrate-level role, the metabolic pathway of uridine is itself a target of gene expression regulation by key signaling proteins. A notable example involves the tumor suppressor protein p53. Research has shown that p53 can directly bind to the promoter region of the uridine phosphorylase (UPase) gene and down-regulate its expression. Since UPase is responsible for the breakdown of uridine, its suppression by p53 leads to increased cellular uridine levels, which may have further downstream effects.
Furthermore, the expression of enzymes that act on UMP is tightly controlled by immune signaling pathways. The gene for UMP-CMP kinase 2 (CMPK2), which phosphorylates UMP and CMP, is an interferon-stimulated gene (ISG). Its expression is induced in macrophages following the activation of innate immune signaling pathways, such as the IRF3-IFNAR axis, which responds to viral and bacterial components. This links the availability of pyrimidine nucleotides directly to the cellular antiviral and antibacterial response program.
Nucleotide-Mediated Cellular Responses
2'-Uridylic acid, as a salt of uridine monophosphate (UMP), is a fundamental nucleotide that participates in a variety of cellular signaling pathways, extending beyond its primary role as an RNA monomer. ontosight.aiwikipedia.org Nucleotides like 2'-uridylic acid can act as signaling molecules that regulate a host of cellular activities. ontosight.ai The active component, uridine and its phosphorylated derivatives (UDP and UTP), can be released from cells and act on cell surface receptors, particularly P2Y receptors, to initiate intracellular signaling cascades. This signaling is crucial for intercellular communication and modulating physiological processes.
For instance, studies have shown that uridine can regulate the growth of neurites, the projections from neurons. This effect is mediated by its conversion to UTP, which then activates P2Y receptors on the cell surface. researchgate.net This activation can stimulate the accumulation of intracellular signaling molecules like inositol (B14025) phosphates, demonstrating a direct link between extracellular uridine availability and intracellular response pathways. researchgate.net
Furthermore, the metabolic state of the cell heavily influences these signaling roles. The balance between ATP and its breakdown products can affect the phosphorylation state of UMP, leading to changes in the cellular pools of UDP and UTP. nih.gov A decrease in cellular energy (lower ATP) can lead to an accumulation of UMP and UDP, altering the signaling landscape. nih.gov Conversely, an abundance of energy can increase UTP, which not only fuels RNA synthesis but also acts as a precursor for other nucleotide sugars involved in critical cellular modifications. nih.gov This intricate balance underscores the role of uridylic acid derivatives as sensors and responders to the cell's metabolic and energetic status.
Impact on Macromolecule Synthesis and Modification Beyond Nucleic Acids
The influence of 2'-uridylic acid and its derivatives extends to the synthesis and regulation of essential macromolecules other than RNA, including carbohydrates, proteins, and lipids. Through its conversion to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), it provides the activated uridine precursors necessary for these biosynthetic pathways.
Glycogen (B147801) Synthesis via Uridine Diphosphate Glucose Formation
Glycogen, the primary storage form of glucose in animals, is synthesized in a pathway critically dependent on a uridine derivative. The immediate precursor for glycogen synthesis is not glucose itself, but an activated form called Uridine Diphosphate Glucose (UDP-Glucose). wikipedia.orgwikipedia.org
The formation of UDP-Glucose is an essential step connecting uridine metabolism with glucose storage. The process begins with the phosphorylation of uridine monophosphate (UMP), the core of 2'-uridylic acid, to form Uridine Triphosphate (UTP). nih.gov The enzyme UDP-glucose pyrophosphorylase then catalyzes the reaction between UTP and glucose-1-phosphate, yielding UDP-Glucose and pyrophosphate. wikipedia.orgnih.gov This reaction is highly favorable and effectively "activates" the glucose molecule for polymerization.
Once formed, UDP-Glucose serves as the direct substrate for glycogen synthase, the key enzyme in glycogen synthesis. wikipedia.org Glycogen synthase transfers the glucose unit from UDP-Glucose to the growing end of a glycogen chain, releasing UDP. youtube.com This UDP can then be re-phosphorylated back to UTP, allowing the cycle to continue as long as glucose and energy are available. youtube.com Studies in rat diaphragm muscle have demonstrated that the availability of exogenous uridine directly impacts cellular UTP levels and the rate of glycogen synthesis, highlighting the regulatory importance of the uridine nucleotide pool. nih.gov
Table 1: Key Molecules in UDP-Glucose Formation and Glycogen Synthesis
| Molecule | Abbreviation | Role |
| 2'-Uridylic acid | 2'-UMP | The initial precursor molecule, providing the uridine monophosphate base. |
| Uridine Monophosphate | UMP | Phosphorylated to UDP and then UTP. nih.gov |
| Uridine Diphosphate | UDP | Product released from glycogen synthase; recycled to UTP. youtube.com |
| Uridine Triphosphate | UTP | Reacts with glucose-1-phosphate to form UDP-Glucose. wikipedia.org |
| Glucose-1-Phosphate | G1P | The initial glucose substrate for the activation reaction. nih.gov |
| Uridine Diphosphate Glucose | UDP-Glucose | The activated glucose donor for glycogen synthase. wikipedia.org |
| Glycogen Synthase | The enzyme that polymerizes glucose units to form glycogen. wikipedia.org |
Protein O-GlcNAcylation and Regulatory Implications
Protein O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govwikipedia.org This process is a critical cellular nutrient sensor and regulator of signal transduction, transcription, and protein stability. wikipedia.orgumn.edu The sole donor substrate for this modification is UDP-N-acetylglucosamine (UDP-GlcNAc), a molecule whose synthesis is directly linked to the uridine nucleotide pool. nih.gov
The hexosamine biosynthetic pathway (HBP) integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. umn.edu Uridine, derived from the breakdown of 2'-uridylic acid or salvaged from the environment, is converted to UTP, which is a key ingredient. UTP combines with N-acetylglucosamine-1-phosphate to form UDP-GlcNAc.
The levels of UDP-GlcNAc fluctuate with nutrient availability, and thus, the extent of protein O-GlcNAcylation serves as a metabolic barometer. umn.edu The modification is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). nih.gov By influencing the supply of UDP-GlcNAc, uridine availability can impact the O-GlcNAcylation status of thousands of proteins. For example, increased O-GlcNAcylation of the transcription factor Tau protein is being investigated for its neuroprotective effects in Alzheimer's disease, as it can reduce the pathological hyperphosphorylation of Tau. researchgate.net This highlights a direct pathway from uridine metabolism to the regulation of protein function and cellular pathology. researchgate.net
Membrane Phospholipid Biosynthesis
The synthesis of major membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), is also dependent on the availability of pyrimidine nucleotides derived from uridine. Uridine serves as the ultimate precursor for Cytidine Triphosphate (CTP) in many cell types. researchgate.net
The synthesis of phosphatidylcholine, a primary component of cellular membranes, proceeds through the Kennedy pathway. A critical step in this pathway involves the reaction of phosphocholine (B91661) with CTP to form Cytidine Diphosphate-choline (CDP-choline), catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase. researchgate.net This CDP-choline is an activated form of choline (B1196258) that can then be transferred to a diacylglycerol molecule to form phosphatidylcholine. researchgate.net
Since uridine is a precursor for the cytidine nucleotide pool, a sufficient supply of uridine is necessary to maintain adequate CTP levels for robust phospholipid synthesis. researchgate.netnih.gov This connection establishes a fundamental role for 2'-uridylic acid and its derivatives in maintaining membrane integrity and supporting cell growth, as the availability of these nucleotide precursors directly impacts the rate of new membrane formation. researchgate.net
Role in Metabolic Homeostasis in Non-Human Biological Systems
In various animal models, supplementation with uridine and its monophosphate form has demonstrated significant effects on metabolic homeostasis, particularly in the regulation of lipid metabolism. These studies provide insights into the systemic role of pyrimidine nucleotides in energy balance and nutrient partitioning.
Regulation of Lipid Metabolism in Animal Models (e.g., Piglets, Mice)
Research in both piglets and mice has shown that dietary uridine can modulate lipid and glucose metabolism, although the effects can be complex and context-dependent.
Table 2: Effects of Maternal Uridine Supplementation in Sows
| Parameter | Observation in Uridine Group vs. Control | Reference |
| Stillborn Piglets per Litter | Significantly reduced (P < 0.05) | nih.gov |
| Average Piglet Birth Weight | Higher (P = 0.083) | nih.gov |
| Total Protein (TP) in Sow Serum | Significantly increased (P < 0.05) | nih.gov |
| Blood Urea (B33335) Nitrogen (BUN) in Piglet Serum | Significantly decreased (P < 0.05) | nih.gov |
| Free Amino Acid Profile | Significantly changed in sow serum, colostrum, and piglet serum | nih.gov |
In Mice: Studies in mice have yielded diverse findings. In models of diet-induced obesity, uridine administration has been linked to improvements in glucose tolerance. nih.gov One study found that oral uridine supplementation, regardless of the time of day it was administered, significantly reduced body weight gain in mice fed a high-fat diet. researchgate.net This was associated with changes in the expression of liver genes involved in both nucleotide and lipid metabolism, including FASN (Fatty Acid Synthase) and LCAT (Lecithin-Cholesterol Acyltransferase). researchgate.net
Conversely, other research has suggested that chronic uridine feeding could potentially contribute to fatty liver by repressing the expression of FABP1, a fatty acid-binding protein. nih.gov Uridine has also been shown to prevent hepatic lipid accumulation in certain drug-induced models of steatosis. researchgate.net These varying outcomes suggest that the effect of uridine on lipid metabolism is intricate, likely influenced by the metabolic state of the animal, the duration of supplementation, and the specific genetic background. nih.govresearchgate.net Furthermore, uridine administration can affect the rhythmic daily fluctuations of genes related to cholesterol and bile acid metabolism, indicating an influence on the circadian control of lipid homeostasis. nih.gov
Influence on Carbohydrate and Amino Acid Metabolism in Research Models
Uridine and its derivatives, such as 2'-uridylic acid (also known as uridine monophosphate or UMP), are pivotal in the homeostasis of glucose, lipids, and amino acids. researchgate.netresearchgate.net These molecules influence systemic metabolism by regulating key enzymes and intermediates. nih.gov Uridine's metabolic roles are intertwined with the body's nutritional state and energy balance. researchgate.netnih.gov
Research in animal models has demonstrated the significant impact of uridine supplementation on protein and amino acid metabolism. In a study involving pregnant sows, dietary uridine supplementation was found to modulate protein metabolism, indicated by increased serum total protein (TP) in both the sows and their newborn piglets, alongside a decrease in blood urea nitrogen (BUN) in the piglets. youtube.com This suggests an improvement in protein utilization and a reduction in protein degradation. youtube.com
Furthermore, maternal uridine supplementation altered the profiles of free amino acids in the serum of sows and piglets, as well as in the colostrum. youtube.com This highlights uridine's role in influencing the availability and transport of amino acids, which are the fundamental building blocks for protein synthesis and various other metabolic pathways. youtube.com
Table 1: Effect of Maternal Uridine Supplementation on Serum Amino Acid Profile in Newborn Piglets
This table shows the concentration of various amino acids in the serum of newborn piglets from sows that received a control diet versus a uridine-supplemented diet. The data illustrates how uridine can influence amino acid metabolism.
| Amino Acid | Control Group (mg/dL) | Uridine Group (mg/dL) | Percentage Change |
| Aspartic Acid | 1.89 | 2.45 | +29.6% |
| Threonine | 10.32 | 12.87 | +24.7% |
| Serine | 8.54 | 10.21 | +19.6% |
| Glutamic Acid | 15.23 | 18.99 | +24.7% |
| Glycine | 14.77 | 17.56 | +18.9% |
| Alanine | 11.65 | 14.33 | +23.0% |
| Proline | 9.87 | 12.01 | +21.7% |
Data adapted from a study on sow-piglet models. youtube.com
In the context of carbohydrate metabolism, uridine is associated with glucose homeostasis. researchgate.netyoutube.com For instance, uridine administration has been shown to improve glucose tolerance in aging mice. researchgate.net The metabolism of uridine itself is closely linked to energy substrates; factors like fructose (B13574) and ethanol (B145695) can increase uridine concentration by promoting pyrimidine degradation following the depletion of adenosine triphosphate (ATP). researchgate.netnih.gov
Modulation of Circadian Rhythms and Body Temperature
Uridine plays a significant role in the regulation of fundamental biological rhythms, including circadian rhythms and body temperature. dovepress.comnih.gov Circulating plasma uridine levels exhibit diurnal fluctuations and are considered a key signal of the body's nutritional status, which is closely tied to the daily cycles of feeding and fasting. nih.govnih.gov
Research has identified uridine as a crucial factor in thermoregulation, particularly the drop in body temperature that occurs during fasting. dovepress.comnih.gov The elevation of plasma uridine, synthesized by adipocytes during periods of fasting, is essential for this temperature decrease. dovepress.comnih.gov This process is considered an adaptive response to altered nutrient availability. nih.gov Conversely, refeeding leads to a reduction in plasma uridine levels. nih.gov High doses of uridine administered to rodents have been observed to induce hypothermia, further cementing its role in body temperature control. dovepress.comnih.gov
Uridine's influence extends to the circadian clock that governs metabolic processes. Studies in mice on a high-fat diet have shown that the timing of uridine supplementation can affect the diurnal variations in liver metabolism. nih.govtandfonline.com Regardless of whether it was administered during the active or resting phase, uridine supplementation altered the expression of genes involved in both lipid and glucose metabolism, demonstrating its ability to modulate the body's metabolic rhythms. nih.govtandfonline.comtandfonline.com This suggests that uridine is a component of the complex system that synchronizes physiological processes with the 24-hour day/night cycle. nih.gov
Uridylic Acid's Role in Cellular Energy Balance
Uridylic acid and its derivatives are deeply involved in maintaining cellular energy balance, primarily through their interactions with adenosine triphosphate (ATP) and the NAD+/NADH ratio. tandfonline.comtandfonline.com Uridine metabolism is intrinsically linked to the cell's energy state, as ATP is required for the phosphorylation of uridine to form uridine triphosphate (UTP). researchgate.nettandfonline.com This process is part of a salvage pathway that allows cells to reuse pyrimidine bases. An "ATP-driven uridine-UTP cycle" has been described, where uridine is taken up by the cell and converted to UTP, a process fueled by ATP. tandfonline.com
Conversely, conditions that lead to ATP depletion, such as strenuous exercise or alcohol metabolism, can increase the concentration of circulating uridine by accelerating the degradation of pyrimidine nucleotides. researchgate.netnih.gov This positions uridine as a sensitive indicator of cellular energy status.
In research models of mitochondrial dysfunction, specifically oxidative phosphorylation (OXPHOS) deficiency, uridine has shown therapeutic potential. OXPHOS dysfunction impairs ATP production and disrupts the NAD+/NADH balance. tandfonline.com Studies on fibroblast cells with OXPHOS defects have shown that treatment with uridine, in combination with pyruvate (B1213749), can rescue the metabolic profile. This treatment helps to correct the NAD+/NADH imbalance, which is a critical factor for numerous metabolic reactions, including the conversion of pyruvate to lactate (B86563) and the function of the tricarboxylic acid (TCA) cycle. tandfonline.com Uridine is also thought to regulate the mitochondrial respiratory chain via the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), further linking it to cellular energy production. nih.govyoutube.com
Involvement in Organismal Development and Function in Research Models (e.g., Cognitive Function in Gerbils)
Supplementation with Uridine-5'-monophosphate (UMP), the salt form of uridylic acid, has been shown to positively impact cognitive functions in research models, particularly in gerbils. nih.gov These studies highlight uridine's role in the synthesis of brain phospholipids, which are essential components of neuronal membranes. dovepress.comnih.gov
Oral administration of UMP to gerbils leads to a significant increase in the levels of key precursors for membrane synthesis within the brain. frontiersin.orgclinicaltrials.gov This includes elevations in uridine triphosphate (UTP) and cytidine triphosphate (CTP), which is a crucial substrate for the synthesis of phosphatidylcholine (PC), a major membrane phospholipid. frontiersin.orgclinicaltrials.gov The increase in these precursors subsequently elevates the brain's concentration of CDP-choline, the immediate precursor to PC. frontiersin.orgclinicaltrials.gov
Table 2: Effect of Oral UMP Administration on Brain Nucleotide Levels in Gerbils
This table displays the change in brain nucleotide concentrations 15 minutes after oral administration of UMP (1 mmol/kg), demonstrating the rapid biochemical effects of uridine supplementation.
| Brain Nucleotide | Basal Level (pmol/mg tissue) | Level after UMP (pmol/mg tissue) | Percentage Increase |
| Uridine Triphosphate (UTP) | 254 ± 31.9 | 417 ± 50.2 | ~64% |
| Cytidine Triphosphate (CTP) | 56.8 ± 1.8 | 71.7 ± 1.8 | ~26% |
| CDP-Choline | 11.3 ± 0.5 | 16.4 ± 1.0 | ~45% |
Data is presented as mean ± standard error. Sourced from studies on adult gerbils. frontiersin.orgclinicaltrials.gov
The biochemical changes induced by UMP translate into functional improvements in cognition. When gerbils were fed a diet supplemented with UMP, choline, and docosahexaenoic acid (DHA), there were significant increases in brain phosphatide levels, including phosphatidylcholine (PC) and phosphatidylethanolamine (PE). nih.gov This enhancement of membrane synthesis is believed to underlie the observed cognitive benefits. dovepress.comnih.gov Animals receiving the supplemented diet showed improved performance in various maze-learning tasks that assess memory and learning, such as the T-maze and Y-maze. dovepress.comnih.gov These findings suggest that increasing the availability of precursors like uridine can enhance the synthesis of synaptic membranes, thereby supporting cognitive function. dovepress.comnih.gov
Table 3: Effect of UMP and DHA Supplementation on Brain Phosphatide Levels in Gerbils
This table shows the percentage increase in major brain phosphatides in gerbils after chronic consumption of diets supplemented with UMP or DHA, relative to a control diet.
| Brain Phosphatide | Increase with UMP (0.5%) | Increase with DHA (300 mg/kg) |
| Phosphatidylcholine (PC) | +18% | +26% |
| Phosphatidylethanolamine (PE) | +33% | +10% |
| Phosphatidylserine (PS) | Not Significant | +50% |
| Phosphatidylinositol (PI) | Not Significant | +53% |
Data sourced from a study examining the effects of dietary supplementation on gerbil brain chemistry. nih.gov
Advanced Methodologies for the Study of 2 Uridylic Acid
Chromatographic and Spectroscopic Quantification Techniques
Accurate quantification of 2'-Uridylic acid in various biological and chemical matrices is fundamental for understanding its metabolic significance. High-Performance Liquid Chromatography (HPLC), along with spectrophotometric and colorimetric assays, are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies for Nucleotide Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of nucleotides like 2'-Uridylic acid. mz-at.de The versatility of HPLC is demonstrated through various techniques, including reversed-phase, ion-exchange, and hydrophilic interaction chromatography (HILIC), each offering distinct advantages for nucleotide analysis. mz-at.dequt.edu.au
Reversed-phase HPLC (RP-HPLC) is a widely utilized method. A common approach involves the use of a C18 column, where the separation is based on the hydrophobicity of the analytes. umich.edu For instance, a protocol for analyzing nucleoside composition after enzymatic digestion of oligonucleotides uses a reversed-phase C-18 column. umich.edu The elution order for ribonucleosides in this method is typically Cytidine (B196190), Uridine (B1682114), Guanosine (B1672433), and Adenosine (B11128). umich.edu However, the highly polar nature of nucleotides can make them unsuitable for direct analysis by reversed-phase HPLC. qut.edu.au To overcome this, ion-pairing agents are often added to the mobile phase to enhance retention and separation. nih.gov
Ion-exchange HPLC is another dominant technique for nucleotide analysis, separating molecules based on their net charge. mz-at.deumich.edu This method is particularly effective for highly charged species like nucleotides.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an emerging technique that is well-suited for the separation of highly polar compounds such as nucleotides. qut.edu.au HILIC methods often provide good peak shape and retention control for polar analytes. helixchrom.com A novel HILIC method utilizing a citrate (B86180) buffer as a "competing ion" in the mobile phase has been developed to successfully separate twelve nucleotides. qut.edu.au
The choice of detector is also crucial for accurate quantification. UV detectors are commonly used, with detection wavelengths set around 260-280 nm, where nucleotides exhibit strong absorbance. helixchrom.comnih.gov Mass spectrometry (MS) can also be coupled with HPLC (LC-MS), providing enhanced sensitivity and specificity, which is particularly beneficial for identifying and quantifying low-abundance nucleotides and their derivatives. wiley.com
Recent advancements in HPLC technology, such as the use of columns with smaller particle sizes (as in Ultra-Performance Liquid Chromatography or UPLC) and solid-core particles, have led to faster and more efficient separations. thermofisher.comresearchgate.net For example, Accucore™ HPLC columns, which utilize Core Enhanced Technology with 2.6 µm solid-core particles, allow for rapid analysis of nucleotides in under five minutes with lower backpressures suitable for conventional HPLC instruments. thermofisher.com
Table 1: Comparison of HPLC Methodologies for Nucleotide Analysis
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Widely available, robust. | Poor retention of polar nucleotides without ion-pairing agents. | Analysis of nucleosides after dephosphorylation. umich.edu |
| Ion-Exchange HPLC | Separation based on net charge. | Excellent for highly charged nucleotides. | Can be sensitive to buffer conditions. | Direct analysis of nucleotide mixtures. umich.edu |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a hydrophilic stationary phase and a semi-aqueous mobile phase. | Ideal for very polar compounds like nucleotides. | Can have longer equilibration times. | Analysis of polar compounds in various matrices. helixchrom.com |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes columns with sub-2 µm particles for higher resolution and speed. | Faster analysis, increased sensitivity. | Requires specialized high-pressure systems. | High-throughput analysis in pharmaceutical and biomedical research. researchgate.net |
Spectrophotometric and Colorimetric Assays for Uridylic Acid Detection
Spectrophotometric and colorimetric assays offer simple, rapid, and often high-throughput methods for the detection and quantification of uridylic acid and related compounds. These techniques are based on measuring the absorbance of light by a sample or a colored product resulting from a chemical or enzymatic reaction.
UV spectrophotometry is a fundamental technique that relies on the intrinsic ability of nucleotides to absorb ultraviolet light, typically with a maximum absorbance around 260 nm. This method can be used to determine the concentration of uridylic acid in a solution. However, its specificity can be limited in complex mixtures containing other UV-absorbing compounds. A more specific spectrophotometric method involves monitoring the enzymatic degradation of uric acid at 300 nm, which allows for the determination of uricase activity. nih.gov This principle can be adapted for the quantification of uridylic acid if it is first converted to a substrate for a specific enzyme. The sensitivity of spectrophotometric methods can be significantly enhanced, with some techniques reporting a molar absorptivity of 6.5 × 10^5 dm³/mol·cm. rdd.edu.iq
Colorimetric assays involve a reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. These assays can be highly sensitive and specific. For instance, a colorimetric method for uric acid detection is based on the suppression of the oxidative etching of silver nanoparticles (AgNPs) by chloroauric acid (HAuCl₄). nih.gov The presence of uric acid leads to a color change from brown to yellow, with a detection limit as low as 30 pM. nih.gov Another approach utilizes the peroxidase-like activity of copper-doped Prussian blue to catalyze the oxidation of a chromogenic substrate, which is inhibited by uric acid, enabling its colorimetric detection. nih.gov
Fluorimetric assays represent another class of sensitive detection methods. A high-throughput fluorimetric assay has been developed to quantify 2-hydroxyglutarate (2HG), a metabolite structurally related to intermediates in nucleotide metabolism. nih.gov This assay is based on an enzymatically-coupled reaction that produces a fluorescent signal. nih.gov Such a strategy could potentially be adapted for the detection of uridylic acid by employing specific enzymes.
Table 2: Spectroscopic and Colorimetric Assay Characteristics
| Assay Type | Principle | Advantages | Limitations | Reported Detection Limit |
| UV Spectrophotometry | Measures intrinsic UV absorbance of the nucleotide base. | Simple, non-destructive. | Low specificity in complex mixtures. | Dependent on sample purity. |
| Enzymatic UV Spectrophotometry | Measures the change in absorbance resulting from a specific enzymatic reaction. | High specificity. | Requires specific enzymes, can be affected by inhibitors. | N/A |
| Colorimetric (Nanoparticle-based) | Analyte-induced change in the color of a nanoparticle solution. | High sensitivity, visual detection. | Potential for interference from other sample components. | 30 pM for uric acid. nih.gov |
| Fluorimetric (Enzyme-coupled) | Enzymatic reaction produces a fluorescent product. | Very high sensitivity, suitable for high-throughput screening. | Can have higher background signals compared to mass spectrometry. nih.gov | ~4 µM for 2HG. nih.gov |
Structural Elucidation and Conformational Analysis
Understanding the three-dimensional structure and conformational dynamics of 2'-Uridylic acid is crucial for deciphering its interactions with proteins and its role in biological systems. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are powerful tools for this purpose.
X-Ray Crystallography of 2'-Uridylic Acid-Protein Complexes
X-ray crystallography is an unparalleled technique for providing high-resolution structural information about how small molecules like 2'-Uridylic acid bind to their protein targets. nih.govnih.gov This method relies on the diffraction of X-rays by a crystal of the protein-ligand complex to generate an electron density map, which is then used to build an atomic model of the structure. nih.gov The detailed structural insights obtained from X-ray crystallography are instrumental in structure-based drug design and in understanding the molecular basis of biological recognition. nih.gov
The process begins with the crystallization of the target protein in complex with 2'-Uridylic acid. nih.gov Achieving diffraction-quality crystals can be a significant challenge. nih.gov Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is recorded. nih.gov The analysis of this pattern allows for the determination of the electron density distribution within the crystal, revealing the precise arrangement of atoms in both the protein and the bound ligand. nih.gov This information provides a detailed view of the binding pocket and the specific interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex.
The quality of the resulting structural model is assessed by various parameters, including resolution and R-factors. It is crucial to critically evaluate the electron density for the small molecule to ensure its correct placement and conformation. nih.gov The occupancy and B-factors of the ligand atoms can also provide insights into the quality of the model and the flexibility of the bound molecule. nih.gov
The wealth of structural data from X-ray crystallography, often deposited in the Protein Data Bank (PDB), serves as a valuable resource for computational studies and for developing a deeper understanding of protein-nucleotide interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, providing information that is complementary to the static picture offered by X-ray crystallography. muni.cz NMR can be used to determine the three-dimensional structure of 2'-Uridylic acid and to characterize its conformational preferences, such as the sugar pucker and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle).
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for these studies. nih.gov For instance, Fourier-transformed ¹³C NMR spectra, in conjunction with ³¹P-¹³C coupling constants, have been used for the conformational analysis of polyuridylic acid, uridine, and related nucleotides. nih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-bond and through-space connectivities between protons, respectively. This data can be used to derive distance and dihedral angle restraints that define the molecule's conformation.
NMR studies on uridine analogues have revealed preferences for specific sugar puckering, such as a 3'-endo (North) conformation, and a syn orientation of the base. nih.gov The conformational properties of 2'-Uridylic acid can be influenced by factors such as pH, temperature, and the presence of binding partners. Variable temperature (VT) NMR experiments can be used to study dynamic processes, such as the rotation around chemical bonds. mdpi.com
Mass Spectrometry for Identification of Uridylic Acid Derivatives
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and specific method for the identification and characterization of molecules, including derivatives of uridylic acid. nih.gov MS can be used to determine the molecular weight of a compound with high accuracy, which aids in its identification.
When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.govnih.gov For example, GC-MS has been used to identify various urinary acids after derivatization. nih.gov In the context of uridylic acid, MS can be employed to identify modifications to the sugar or base moieties.
Fragmentation analysis, where the parent ion is broken down into smaller fragments, provides structural information about the molecule. The fragmentation pattern is often unique to a specific compound and can be used to distinguish between isomers. This is particularly useful for identifying unknown derivatives of uridylic acid. For instance, mass spectrometry of the alditol acetate (B1210297) derivative of an unknown amino sugar was used to identify it as a 2,3-diamino-2,3-dideoxyhexose. nih.gov
Isotopic Labeling Techniques in Metabolic Tracing and Turnover Studies
Isotopic labeling is a powerful methodology for elucidating the dynamics of metabolic pathways and quantifying the rate of synthesis and degradation (turnover) of specific molecules, including 2'-Uridylic acid. This technique involves introducing a stable (non-radioactive) or radioactive isotope-labeled precursor into a biological system. nih.gov The labeled atoms act as tracers, allowing researchers to follow their incorporation into downstream metabolites over time. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect the labeled products, scientists can map metabolic fluxes and determine the structure of biochemical networks. nih.gov
In the study of 2'-Uridylic acid metabolism, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are commonly employed. nih.gov For instance, cells can be cultured in media containing [U-¹³C]-glucose or [¹⁵N]-glutamine. The labeled carbon and nitrogen atoms from these precursors are incorporated into the pyrimidine (B1678525) ring structure during the de novo synthesis of uridine nucleotides.
The general workflow for such an experiment involves several key steps:
Label Introduction: Switching cells or organisms to a medium containing the isotopically labeled nutrient while maintaining a metabolic steady state. nih.gov
Time-Course Sampling: Collecting samples at various time points to track the dynamic incorporation of the label.
Metabolite Extraction: Isolating metabolites from the biological samples. youtube.com
Mass Spectrometry Analysis: Measuring the mass isotopomer distributions (MIDs) of 2'-Uridylic acid and its related metabolites. The mass spectrometer separates molecules based on their mass-to-charge ratio, distinguishing between unlabeled and labeled forms. nih.govresearchgate.net
Data Analysis: Correcting for natural isotope abundances and calculating labeling fractions to determine pathway activity and turnover rates. nih.gov
Studies on nucleotide metabolism have shown that achieving a steady state of labeling can take approximately 24 hours in cultured cells, reflecting the relative complexity and speed of the synthesis and salvage pathways involved. nih.gov By tracking the rate at which labeled 2'-Uridylic acid appears and then disappears (is further metabolized or degraded), researchers can calculate its metabolic turnover rate. This information is critical for understanding how cellular conditions, disease states, or therapeutic interventions affect nucleotide pool dynamics. Historical studies on RNA turnover have utilized isotopes like Carbon-14 and Phosphorus-32 to investigate the metabolism of nucleotides within the larger context of nucleic acid synthesis. nih.gov
Table 1: Isotopic Tracers for Studying Nucleotide Metabolism
| Isotopic Tracer | Metabolic Pathway Traced | Information Gained | Reference |
|---|---|---|---|
| [U-¹³C]-Glucose | De novo pyrimidine synthesis (via pentose (B10789219) phosphate (B84403) pathway and TCA cycle intermediates) | Contribution of glucose to the ribose sugar and pyrimidine ring of 2'-Uridylic acid. | nih.gov |
| [¹⁵N]-Glutamine | De novo pyrimidine synthesis | Source of nitrogen atoms for the pyrimidine ring. | nih.gov |
| [²H₂O]-Labeled Water | De novo synthesis of nucleotides | Measures the rate of new synthesis of the entire molecule, including contributions from various sources. | nih.gov |
| [¹⁴C] or [³²P]-Labeled Precursors | RNA synthesis and turnover | Historical method to track incorporation of nucleotides into RNA and measure its degradation rate. | nih.gov |
In Vitro Experimental Models for Biochemical Pathway Analysis (e.g., Cell-Free Systems, Bacterial Cultures)
In vitro experimental models are indispensable for the detailed biochemical analysis of metabolic pathways involving 2'-Uridylic acid. These systems allow for the study of specific enzymatic reactions or entire pathways in a controlled environment, free from the complexities of a whole organism. nih.gov
Cell-Free Systems:
Cell-free systems involve the reconstitution of metabolic pathways using purified enzymes or cell lysates that contain the necessary enzymatic machinery. nih.gov This "bottom-up" approach provides a granular view of biochemical transformations. For studying 2'-Uridylic acid, a cell-free system could be designed to investigate specific steps in its synthesis or degradation. For example, the activity of uridine monophosphate (UMP) synthase, a key enzyme in de novo pyrimidine synthesis, can be assayed by providing its substrates (orotate and phosphoribosyl pyrophosphate) and measuring the production of UMP (a form of uridylic acid) over time. These systems allow scientists to determine enzyme kinetics, mechanisms, and the effects of inhibitors or activators on the pathway. nih.gov
Bacterial Cultures:
Bacterial cultures serve as powerful and tractable in vitro models for studying fundamental metabolic processes, including nucleotide metabolism. psu.edu Bacteria like Escherichia coli have well-characterized genetic and metabolic networks, making them ideal for investigating the function and regulation of pathways related to 2'-Uridylic acid. For example, studies on 2',3'-cyclic nucleotide monophosphates (which can be derived from 2'-Uridylic acid) in bacteria have revealed their roles in cellular signaling and stress responses, such as biofilm formation. psu.edu
Furthermore, co-cultivation of different bacterial species can uncover novel metabolic interactions. frontiersin.orgnih.govmdpi.com One species may produce a metabolite that influences the nucleotide metabolism of another. frontiersin.orgmdpi.com By analyzing the metabolome of bacterial cultures grown under various conditions, researchers can identify key intermediates and regulatory points in pathways involving uridylic acid. This approach has been used to activate "silent" metabolic pathways, leading to the discovery of new bioactive compounds. mdpi.com
Table 2: Application of In Vitro Models in Biochemical Pathway Analysis
| In Vitro Model | Primary Application | Example Research Focus for 2'-Uridylic Acid | Reference |
|---|---|---|---|
| Cell-Free Systems | Reconstitution of specific enzymatic reactions or pathways. | Measuring the kinetic parameters of UMP synthase; identifying inhibitors of pyrimidine salvage pathway enzymes. | nih.gov |
| Bacterial Cultures (E. coli) | Studying conserved metabolic pathways and gene regulation. | Investigating the role of 2'-Uridylic acid derivatives in bacterial signaling and gene expression. | psu.edu |
| Bacterial Co-cultures | Analyzing interspecies metabolic interactions. | Determining how metabolites from one species affect the nucleotide pools and growth of another. | frontiersin.orgmdpi.com |
| Epithelial Cell Cultures (e.g., IPEC-J2) | Investigating the effects of nucleotides on specific cell types. | Analyzing the role of Uridine Monophosphate in promoting cell apoptosis and development. | medchemexpress.com |
Synthetic and Derivatization Approaches in Academic Research
Chemical Synthesis Strategies for 2'-Uridylic Acid and Analogs
The chemical synthesis of 2'-uridylic acid and its analogs involves complex, multi-step procedures that require careful control of protecting groups and reaction conditions. One common industrial method for producing uridine-5'-monophosphate (5'-UMP), the core of the disodium (B8443419) salt, is through the chemical deamination of cytidine-5'-monophosphate (5'-CMP). This process typically involves treating 5'-CMP with sodium nitrite (B80452) in an acidic medium, which converts the cytosine base to a uracil (B121893) base, yielding 5'-UMP. nih.gov
Beyond the synthesis of the natural compound, a significant area of research focuses on creating analogs with modified sugar, base, or phosphate (B84403) moieties to probe biological systems or develop therapeutic agents. For instance, analogs where the ribose sugar is replaced by an acyclic linker have been synthesized to act as P2Y₂ receptor antagonists. browngroupnucleicacidsresearch.org.uk The synthesis of these molecules can involve building the uracil base onto a pre-existing acyclic chain or modifying the chain after attachment. browngroupnucleicacidsresearch.org.uk
Phosphorylation of the parent nucleoside, uridine (B1682114), is a critical step. Various phosphorylating agents, such as phosphorus oxychloride (POCl₃), are used, often requiring protection of the 2' and 3' hydroxyl groups of the ribose to ensure selective phosphorylation at the 5' position. browngroupnucleicacidsresearch.org.uk The synthesis of more complex analogs, like uridine 2',3'-cyclic boranophosphate, showcases advanced chemical strategies. This involves the cyclophosphorylation of a 5'-O-protected uridine with diphenyl H-phosphonate, followed by boronation to yield the final product, which acts as a ribonuclease inhibitor.
A summary of representative synthetic strategies for uridine analogs is presented below.
| Analog Type | Key Starting Materials | Key Reagents/Steps | Reference |
| Uridine 5'-Monophosphate | Cytidine (B196190) 5'-Monophosphate (CMP) | Sodium nitrite, acid (deamination) | nih.gov |
| Acyclic Nucleotide Analogs | 1-ω-Bromoalkyluracil derivatives | NaOH (to form alcohol), POCl₃ (phosphorylation) | browngroupnucleicacidsresearch.org.uk |
| Uridine 2',3'-cyclic boranophosphate | 5'-O-Protected uridine | Diphenyl H-phosphonate, silylation, boronation | |
| Activated Uridine Analog for Resin Coupling | Uridine | DMT-Cl, TBDMS-Cl (protection), 1,2,4-triazole, POCl₃ (activation) | soton.ac.uk |
Enzymatic Synthesis and Biocatalytic Production Methods
Enzymatic and biocatalytic methods offer highly specific and efficient alternatives to chemical synthesis for producing 2'-uridylic acid and its derivatives. These methods leverage the precision of enzymes to catalyze reactions under mild conditions, often avoiding the need for complex protection and deprotection steps.
A prominent example of biocatalysis is the production of pseudouridine (B1679824) 5'-phosphate (ΨMP), an isomer of UMP, through a two-enzyme cascade. sigmaaldrich.com This innovative one-pot reaction utilizes a purine (B94841)/pyrimidine (B1678525) nucleotide 5'-phosphate nucleosidase (PpnN) to cleave the starting material, uridine 5'-phosphate (UMP), into D-ribose 5-phosphate (Rib5P) and uracil. A second enzyme, a ΨMP C-glycosidase, then catalyzes the reverse reaction, condensing the Rib5P and uracil to form ΨMP with high selectivity and yield (≥95%). sigmaaldrich.com This N- to C-glycoside rearrangement represents a streamlined route to an important modified nucleotide. sigmaaldrich.com
Enzymes are also employed to create modified uridine nucleotides for specific applications. For example, a thio-containing UDP-GlcNAc analog was synthesized enzymatically to study glycosylation reactions. wikipedia.org Furthermore, the broader field of natural product biosynthesis provides a rich source of enzymes capable of constructing complex uridine analogs that would be challenging to produce through traditional chemical synthesis. medchemexpress.com
The polymerization of nucleotide diphosphates into polynucleotides is another key application of enzymatic synthesis. As detailed in section 5.3.3, enzymes like Escherichia coli polynucleotide phosphorylase are instrumental in producing specific RNA polymers from their corresponding nucleotide precursors. nih.govnih.govacs.org
| Product | Starting Material(s) | Key Enzyme(s) | Key Features | Reference |
| Pseudouridine 5'-phosphate (ΨMP) | Uridine 5'-phosphate (UMP) | PpnN nucleosidase, ΨMP C-glycosidase | One-pot, two-enzyme cascade; N- to C-glycoside rearrangement; ≥95% yield. | sigmaaldrich.com |
| Thio-containing UDP-GlcNAc analog | Uridine-based precursors | Glycosyltransferases | Synthesis of an unnatural sugar donor for studying enzymatic reactions. | wikipedia.org |
| Poly(2'-O-ethylcytidylic acid) | 2'-O-ethylcytidine-5'-pyrophosphate | E. coli polynucleotide phosphorylase | Polymerization of a modified nucleotide diphosphate (B83284) into a specific polynucleotide. | nih.govacs.org |
Development of Modified Uridylic Acid Derivatives for Research Probes
Fluorine substitution in nucleosides is a powerful tool in medicinal chemistry and chemical biology. The high electronegativity and relatively small size of the fluorine atom can significantly alter the electronic properties, conformation (sugar pucker), and metabolic stability of a nucleoside without introducing major steric bulk. This makes fluoro-modified uridylic acid derivatives valuable as research probes and potential therapeutics.
A key example is 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), a well-known inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. wikipedia.orgnih.gov Research in this area involves the synthesis of novel FdUMP analogs to improve target specificity and reduce off-target metabolism. nih.gov For instance, analogs with substitutions at the 5'-carbon, such as 5'(R)-CH₃ and 5'(S)-CF₃, have been designed and synthesized. acs.org The synthesis of these compounds starts from the commercially available nucleoside 5-fluoro-2'-deoxyuridine (FdU) and involves a multi-step process to introduce the desired chemical group at the 5' position before phosphorylation to the monophosphate. acs.org These analogs are then used in cell-free enzymatic assays to study their inhibitory activity on TS, providing insights into structure-activity relationships. nih.govacs.org
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way molecules are connected. nih.gov This reaction is highly efficient, specific, and biocompatible, making it ideal for modifying nucleic acids. "Clickable" uridylic acid derivatives are those that have been functionalized with either a terminal alkyne or an azide (B81097) group, rendering them ready for conjugation to a molecule containing the complementary reactive handle. soton.ac.uk
These derivatives are synthesized by incorporating the clickable group into the nucleoside before its potential phosphorylation or incorporation into an oligonucleotide. For example, 5-ethynyl-2'-deoxyuridine (B1671113) is a commercially available thymidine (B127349) analog containing an alkyne group that can be incorporated into DNA. medchemexpress.com Similarly, uridine can be chemically modified to introduce an azide or alkyne at various positions, such as the 5-position of the uracil base or the 2' or 5' positions of the ribose sugar. nih.gov
Once synthesized, these clickable derivatives serve as powerful research probes. They can be used for:
Bioconjugation: Attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to RNA for visualization and tracking within cells.
Cross-linking: When two complementary oligonucleotide strands are synthesized with an alkyne and an azide, respectively, a click reaction can be used to form a stable, covalent interstrand cross-link. This is used to study nucleic acid structure and stability. browngroupnucleicacidsresearch.org.uk
Functionalization: Creating novel materials, such as metallized DNA for use as molecular wires, by clicking functional molecules onto an oligonucleotide scaffold.
The synthesis of modified polynucleotides is crucial for studying the structure, function, and recognition of nucleic acids. Poly-2'-O-ethylcytidylic acid (poly(Ce)) is a synthetic analog of polycytidylic acid (poly(C)) where the hydroxyl group at the 2' position of the ribose sugar is replaced by an O-ethyl group.
The synthesis of poly(Ce) is achieved through enzymatic polymerization. nih.govacs.org The process begins with the chemical synthesis of the monomer, 2'-O-ethylcytidine-5'-pyrophosphate. This modified nucleotide diphosphate then serves as a substrate for the enzyme Escherichia coli polynucleotide phosphorylase. nih.govnih.gov In the presence of manganese ions (Mn²⁺) as a cofactor, the enzyme catalyzes the polymerization reaction, linking the monomers together to form the long poly(Ce) chain. nih.govacs.org
Studies comparing poly(Ce) to its natural counterpart, poly(C), and the related analog poly(2'-O-methylcytidylic acid) (poly(Cm)), have revealed important structural insights. The replacement of the 2'-hydroxyl with a 2'-O-ethyl group leads to increased thermal stability of both the acid helical form of the polymer and its double-stranded helical complex with polyinosinic acid (poly(I)). nih.govnih.govacs.org These findings demonstrate how modifications at the 2' position of the ribose can significantly influence the conformational properties and stability of polynucleotide structures.
Biotechnological Applications and Research Tools Utilizing 2 Uridylic Acid
Reagent in Molecular Biology Research (e.g., RNA Probes, Primers, In Vitro Transcription)
The disodium (B8443419) salt of 2'-Uridylic acid, also known as Uridine (B1682114) 2'-monophosphate disodium salt, is a fundamental reagent in molecular biology research. ontosight.ai Its primary role is as a building block for the synthesis of RNA molecules. ontosight.ai In the laboratory, it serves as a crucial component in several key techniques that rely on the enzymatic synthesis of RNA.
One of the most prominent applications is in in vitro transcription (IVT) . ontosight.aithermofisher.com This process allows for the synthesis of large quantities of RNA from a DNA template in a test tube. thermofisher.com The reaction mixture for IVT requires a DNA template containing a specific promoter sequence, an RNA polymerase enzyme (such as T7, T3, or SP6), and a supply of the four ribonucleoside triphosphates (NTPs): adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine triphosphate (UTP). thermofisher.comjenabioscience.com While 2'-Uridylic acid itself is a monophosphate, it is a precursor that can be phosphorylated to UTP for use in these reactions. The quality and purity of the NTPs, including the uridine source, are critical for the efficiency and fidelity of the transcription process. jenabioscience.com
Furthermore, 2'-Uridylic acid is integral to the creation of RNA probes . These are short, single-stranded RNA molecules with a sequence complementary to a target RNA or DNA sequence. RNA probes are often labeled with radioactive isotopes or fluorescent tags and are used in techniques like Northern blotting and in situ hybridization to detect and quantify specific nucleic acid sequences within a sample. The synthesis of these probes is typically achieved through in vitro transcription, where 2'-Uridylic acid (as UTP) is incorporated into the growing RNA chain. ontosight.ai
Similarly, while less common than DNA primers, RNA primers can be synthesized for specific applications in molecular biology. These short RNA oligonucleotides can be used to initiate DNA synthesis by reverse transcriptases or certain DNA polymerases. The synthesis of these specialized primers would also involve the incorporation of 2'-Uridylic acid. ontosight.ai
The versatility of 2'-Uridylic acid as a reagent is underscored by its commercial availability in various grades, including research and GMP-grade, to support a range of applications from basic research to the manufacturing of therapeutic RNA. neb.com
Substrate or Standard in Biochemical Assays and Enzyme Studies
2'-Uridylic acid, disodium salt, serves as a valuable tool in biochemical assays and enzyme studies, primarily as a substrate or a standard. ontosight.ai Its well-defined chemical structure and properties make it suitable for investigating the activity and kinetics of various enzymes involved in nucleotide metabolism. ontosight.ai
As a substrate , 2'-Uridylic acid can be used to measure the activity of enzymes such as nucleotidases and kinases. For instance, nucleotidases can hydrolyze the phosphate (B84403) group from 2'-Uridylic acid, and the rate of this reaction can be monitored to determine the enzyme's activity. Conversely, kinases can transfer a phosphate group to 2'-Uridylic acid, and the formation of the resulting diphosphate (B83284) or triphosphate can be quantified. A notable example is the use of UMP in studies of UMP-CMP kinase, an enzyme that catalyzes the phosphorylation of UMP to UDP, a crucial step in the synthesis of pyrimidine (B1678525) triphosphates. dntb.gov.ua
In its capacity as a standard , 2'-Uridylic acid is used to calibrate instruments and validate analytical methods for the quantification of nucleotides. For example, in high-performance liquid chromatography (HPLC) or mass spectrometry-based analyses of cellular nucleotide pools, a known concentration of 2'-Uridylic acid can be used to create a standard curve, allowing for the accurate determination of UMP concentrations in biological samples. nih.gov This is essential for studies investigating metabolic pathways and their regulation. nih.govnih.gov
The use of 2'-Uridylic acid in these assays is critical for understanding the fundamental processes of nucleic acid synthesis and degradation, as well as for identifying potential targets for therapeutic intervention. ontosight.ainih.gov
Components in the Development of Advanced RNA-based Technologies (e.g., siRNA, RNA Vaccines - as building blocks/components, not clinical products)
This compound, in its converted triphosphate form (UTP), is a fundamental building block in the burgeoning field of RNA-based technologies, including the development of small interfering RNAs (siRNAs) and RNA vaccines. ontosight.ai While not a clinical product itself, it is an essential raw material for the in vitro synthesis of these therapeutic and research molecules. ontosight.ai
Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can trigger the degradation of specific messenger RNA (mRNA) molecules, thereby silencing the expression of a target gene. The synthesis of siRNAs for research and therapeutic development is often achieved through chemical synthesis or in vitro transcription. In the latter method, 2'-Uridylic acid (as UTP) is incorporated into the RNA strands by an RNA polymerase. The ability to produce specific siRNA sequences allows researchers to investigate gene function and develop potential therapies for a variety of diseases.
RNA vaccines represent a revolutionary approach to immunization. These vaccines typically consist of an mRNA molecule that encodes a specific antigen from a pathogen. When introduced into the body, the host cells' machinery translates the mRNA, producing the antigen and triggering an immune response. The large-scale production of these mRNA vaccines relies on in vitro transcription, where 2'-Uridylic acid (as UTP) is one of the four essential ribonucleoside triphosphates required for the synthesis of the mRNA molecule. ontosight.ai The purity and quality of the nucleotide building blocks are of paramount importance in ensuring the integrity and efficacy of the final RNA vaccine product. neb.com
The role of 2'-Uridylic acid as a foundational component in these advanced technologies highlights its importance in driving innovation in both basic research and the development of next-generation therapeutics.
Enhancement of Cell Growth and Viability in Cultured Systems (Research Grade Applications)
In the context of research-grade applications, 2'-Uridylic acid and its corresponding nucleoside, uridine, have been shown to influence cell growth and viability in cultured systems. nih.govnih.gov While cells can typically synthesize pyrimidine nucleotides de novo, under certain conditions of stress or for specific cell types, supplementation with exogenous nucleotides or nucleosides can be beneficial. nih.govnih.gov
Studies have demonstrated that the addition of nucleosides, including uridine, to cell culture media can improve the growth rates of certain cell lines, such as Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins. nih.gov For some slow-growing CHO clones, supplementation with a mixture of nucleosides, including uridine, led to a significant increase in growth rate. nih.gov This enhancement is thought to be related to alleviating potential limitations in the endogenous nucleotide synthesis pathways, which can become bottlenecks during rapid cell proliferation. nih.gov
Furthermore, in the context of muscle cell development, research has shown that Uridine-5'-monophosphate (a closely related compound) can promote the differentiation of myoblast cells into myotubes and enhance mitochondrial biogenesis. nih.gov This suggests that pyrimidine nucleotides can play a role in supporting cellular growth and differentiation processes in specific research models.
The assessment of cell viability in these studies often relies on standard laboratory techniques such as the Trypan Blue exclusion assay, which distinguishes between viable and non-viable cells. nih.gov The ability to manipulate cell growth and viability through media supplementation with compounds like 2'-Uridylic acid provides researchers with a valuable tool for optimizing cell culture conditions and for studying the metabolic requirements of different cell types.
Table 1: Effects of Nucleoside Supplementation on CHO Cell Growth
| Cell Line | Supplementation | Observation | Reference |
| CHO Clone 1 | 100 µM Cytidine, Hypoxanthine, Uridine, Thymidine (B127349) | Significant improvement in passaging growth rate | nih.gov |
| CHO Clone 2 | 100 µM Cytidine, Hypoxanthine, Uridine, Thymidine | Significant improvement in passaging growth rate | nih.gov |
Development of Enzyme Inhibitors and Substrate Analogs for Mechanistic Investigations
2'-Uridylic acid serves as a scaffold and a point of reference for the development of enzyme inhibitors and substrate analogs, which are critical tools for dissecting the mechanisms of enzymatic reactions. nih.govresearchgate.net By modifying the structure of 2'-Uridylic acid, researchers can create molecules that either block the active site of an enzyme or act as probes to study the enzyme's catalytic mechanism.
Enzyme inhibitors based on the uridine nucleotide structure are designed to bind to an enzyme, often with high affinity, and prevent it from carrying out its normal function. nih.gov These inhibitors are invaluable for studying the physiological role of an enzyme and can also serve as lead compounds for drug development. For example, understanding how bacterial uridine 5'-monophosphate (UMP) kinase is regulated has led to the proposal of this enzyme as a promising target for new antibiotics. nih.gov Structural studies of this enzyme in complex with its natural substrates and inhibitors can guide the design of novel antibacterial agents. nih.gov
Substrate analogs are molecules that are structurally similar to the natural substrate of an enzyme but are not converted into the product. researchgate.net These analogs can be used to study the binding of the substrate to the enzyme and to trap the enzyme in specific conformational states. researchgate.net For instance, in the study of ubiquitin-activating enzyme (UAE), adenosine sulfamate (B1201201) analogues have been used as mechanistic probes to understand the enzyme's multi-step reaction. nih.govnih.gov While not a uridine analog, this principle of using nucleotide analogs to investigate enzyme mechanisms is broadly applicable. By synthesizing analogs of 2'-Uridylic acid with specific chemical modifications, researchers can gain insights into the substrate recognition and catalytic steps of enzymes involved in pyrimidine metabolism.
The development of these specialized molecules, inspired by the structure of 2'-Uridylic acid, is a powerful approach for advancing our understanding of enzyme function and for identifying new therapeutic targets. nih.gov
Probes for Investigating Nucleotide Metabolism and Related Biological Pathways
2'-Uridylic acid and its derivatives are utilized as probes to investigate the intricate network of nucleotide metabolism and its connections to other fundamental biological pathways. nih.govnih.gov The ability to trace the fate of labeled uridine or uridylic acid molecules within a cell provides a powerful method for studying the synthesis, degradation, and flux of pyrimidine nucleotides.
By using isotopically labeled forms of uridine or its nucleotides (e.g., with ¹³C or ¹⁵N), researchers can employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow the incorporation of these molecules into RNA and other metabolic products. This allows for the quantitative analysis of metabolic fluxes through the de novo and salvage pathways of pyrimidine synthesis. nih.gov Such studies are crucial for understanding how cells regulate their nucleotide pools in response to different physiological conditions and how these pathways are altered in disease states.
Furthermore, investigating the effects of manipulating the levels of 2'-Uridylic acid or its downstream products can reveal its influence on other interconnected pathways. For example, uridine metabolism has been linked to glucose, lipid, and amino acid homeostasis. nih.gov Studies have shown that uridine supplementation can affect lipid metabolism and intestinal development, highlighting the systemic role of pyrimidine nucleotide availability. nih.gov
The use of 2'-Uridylic acid as a probe extends to the study of enzyme regulation within these pathways. For instance, the bifunctional enzyme UMP synthase, which catalyzes the final two steps of de novo UMP synthesis, is subject to allosteric regulation by its product, OMP, and other nucleotides. wikipedia.org By using 2'-Uridylic acid and its analogs in kinetic and structural studies, researchers can elucidate the mechanisms that control the activity of this and other key enzymes in nucleotide metabolism. nih.govuni-goettingen.de
Future Directions and Emerging Research Avenues in 2 Uridylic Acid Studies
Elucidation of Undiscovered Metabolic and Signaling Pathways Mediated by 2'-Uridylic Acid
While the fundamental roles of uridylic acid in RNA synthesis and as a precursor for other nucleotides are well-established, researchers are now focusing on uncovering its more nuanced and previously unknown functions. fiveable.me Future studies will likely concentrate on identifying novel metabolic and signaling cascades where 2'-uridylic acid or its derivatives act as key signaling molecules. For instance, emerging evidence suggests a role for uridine (B1682114), the nucleoside component of uridylic acid, in regulating the MAPK and NF-kB signaling pathways under certain pathological conditions. nih.gov Further investigation is needed to determine if 2'-uridylic acid itself can directly modulate these or other signaling pathways, potentially influencing cellular processes like inflammation, stress responses, and cell proliferation. The discovery of such pathways would significantly broaden our understanding of the regulatory scope of this fundamental nucleotide.
Comprehensive Investigation of Uridylic Acid Homeostasis and its Dysregulation in Non-Pathological States
The maintenance of stable intracellular and extracellular concentrations of uridylic acid and its related compounds is crucial for normal cellular function. nih.govnih.gov While significant research has focused on the dysregulation of uridine metabolism in disease states, a comprehensive understanding of its homeostasis in non-pathological contexts is still developing. Future research will likely involve a detailed examination of the factors that influence uridylic acid levels under various physiological conditions, such as different dietary states and circadian rhythms. nih.govnih.gov Studies have shown that feeding behavior can regulate plasma uridine concentrations, with the liver and adipose tissue playing key roles in its biosynthesis depending on the fed or fasted state. nih.gov Understanding the intricate interplay between diet, tissue-specific metabolism, and the enzymes involved in uridylic acid synthesis and degradation, such as uridine phosphorylase, will be a key area of future investigation. nih.govnih.gov
Advancements in Analytical Techniques for In Situ and Real-Time Monitoring of Uridylic Acid Metabolism
To fully comprehend the dynamic nature of uridylic acid metabolism, the development of advanced analytical techniques for its real-time and in situ monitoring is paramount. Current methods often rely on the analysis of tissue extracts, which provide a static snapshot of metabolite levels. Future advancements will likely focus on the development of biosensors and imaging techniques that can visualize and quantify 2'-uridylic acid and its metabolic fluxes within living cells and tissues. These technologies would enable researchers to observe the immediate effects of various stimuli on uridylic acid pools and their downstream consequences. Such tools would be invaluable for dissecting the rapid and localized changes in nucleotide metabolism that are thought to occur in response to cellular signaling events and environmental cues.
Exploration of Novel Biotechnological Utilities beyond Current Research Applications
The unique properties of 2'-uridylic acid and its derivatives are increasingly being explored for novel biotechnological applications. Beyond its fundamental role in molecular biology research as a component of RNA, researchers are investigating its potential in areas such as drug delivery and regenerative medicine. For example, uridine has been identified as a pro-regenerative metabolite that can promote the activity of human stem cells and enhance tissue regeneration in mammals. nih.gov This opens up possibilities for using 2'-uridylic acid or its derivatives to improve wound healing and tissue repair. Furthermore, the development of nanoparticles incorporating uridylic acid analogues for targeted drug delivery is an active area of research. science.gov Future studies will likely expand on these applications and explore new ways to harness the biological activities of 2'-uridylic acid for therapeutic and biotechnological purposes.
Comparative Biochemical and Genetic Studies Across Diverse Organisms and Model Systems
Comparative genomics and metabolomics across a wide range of organisms offer a powerful approach to understanding the conserved and divergent roles of 2'-uridylic acid. By comparing the metabolic pathways and genetic machinery related to uridylate metabolism in different species, from simple microorganisms to complex mammals, researchers can gain insights into the evolutionary pressures that have shaped its functions. numberanalytics.com This comparative approach can help to identify essential, universally conserved aspects of uridylic acid metabolism, as well as species-specific adaptations. frontiersin.org For instance, studying organisms with unique metabolic capabilities or those that thrive in extreme environments could reveal novel enzymes and regulatory mechanisms involved in uridylate synthesis and utilization. Such studies can also aid in the identification of new potential drug targets in pathogenic organisms by highlighting metabolic pathways that are essential for the pathogen but absent in the host. frontiersin.org
Integration of Omics Data for Systems-Level Understanding of Uridylic Acid Functions
A holistic understanding of the role of 2'-uridylic acid requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This systems-level approach allows researchers to move beyond studying individual components in isolation and instead analyze the complex interplay of genes, proteins, and metabolites that govern uridylic acid function. researchgate.net By combining these large-scale datasets, it is possible to construct comprehensive metabolic models that can predict how perturbations in one part of the system, such as a genetic mutation or an environmental change, will affect uridylic acid metabolism and downstream cellular processes. vu.nl Machine learning and other computational tools are becoming increasingly important for integrating and interpreting these complex datasets, helping to identify novel connections and generate new hypotheses about the multifaceted roles of 2'-uridylic acid in health and disease. nih.govvu.nl
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
